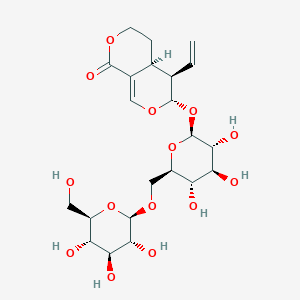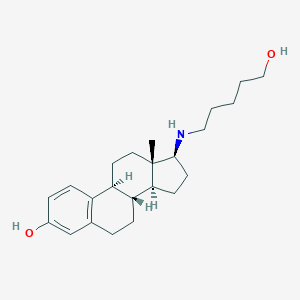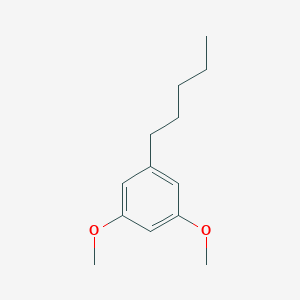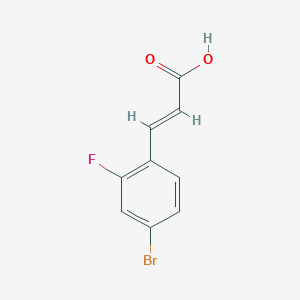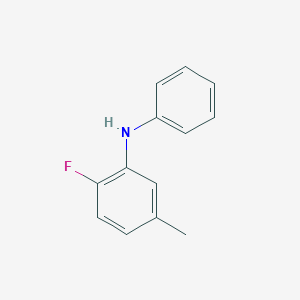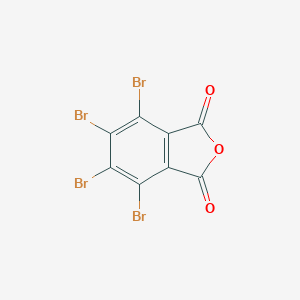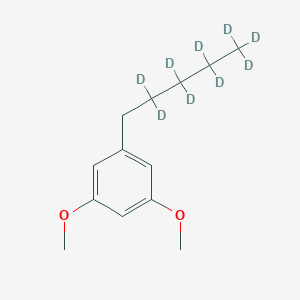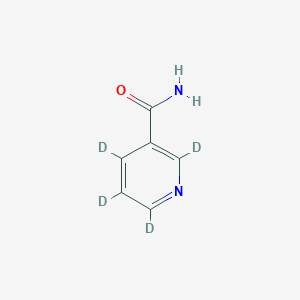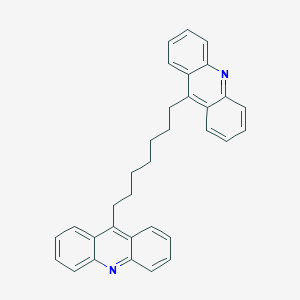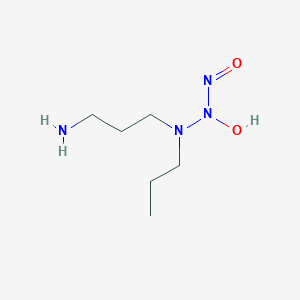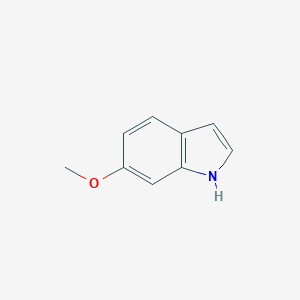
6-Methoxyindole
Vue d'ensemble
Description
6-Methoxyindole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their biological activity and are present in various alkaloids. This compound, specifically, has a methoxy group attached to the sixth position of the indole ring, which influences its chemical properties and reactivity .
Mécanisme D'action
Target of Action
6-Methoxyindole is a derivative of indole, a significant heterocyclic system in natural products and drugs It has been found that the presence of the 6-methoxy substituent on the indole moiety of tryprostatin a is essential for the dual inhibition of topoisomerase ii and tubulin . These proteins play crucial roles in cell division and structure, making them potential targets for anti-cancer therapies.
Mode of Action
It is known that indole derivatives can interact with their targets in various ways, often leading to changes in cellular processes . For instance, in the case of tryprostatin A, the this compound moiety is critical for inhibiting topoisomerase II and tubulin, thereby disrupting cell division and potentially leading to cell death .
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology and can affect various biochemical pathways . For instance, they can interfere with the normal functioning of enzymes involved in DNA and RNA synthesis, leading to the death of rapidly proliferating cells, especially malignant ones .
Pharmacokinetics
The molecular weight of this compound is 1471739 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
Indole derivatives are known to have various biologically vital properties . They can interfere with normal metabolic processes within cells, typically by combining with enzymes, to disrupt DNA and RNA synthesis, leading to the death of rapidly proliferating cells, especially malignant ones .
Analyse Biochimique
Biochemical Properties
6-Methoxyindole plays a crucial role in various biochemical reactions. It is used in the synthesis of tryptophan dioxygenase inhibitors, antitumor agents, T cell kinase inhibitors, VEGFR-2 inhibitors, and HIV-1 inhibitors . Additionally, this compound inhibits myeloperoxidase, an enzyme involved in the production of reactive oxygen species . The compound also interacts with serotonin, a neurotransmitter, by studying its protonated, excited-state forms through fluorescence . These interactions highlight the compound’s potential in modulating biochemical pathways and therapeutic applications.
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. It has been shown to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound derivatives have been reported to inhibit cancer cell proliferation and induce apoptosis in cancer cells . These effects underscore the compound’s potential in therapeutic interventions and disease management.
Molecular Mechanism
The molecular mechanism of this compound involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with multiple receptors and enzymes, thereby modulating their activity . For example, this compound inhibits myeloperoxidase by preventing the chlorination of substrates . Additionally, the compound’s interaction with serotonin and its derivatives suggests a role in modulating neurotransmitter activity and related signaling pathways . These molecular interactions contribute to the compound’s diverse biological activities and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound’s stability is influenced by its electronic properties and the position of substituents on the indole ring . High-resolution spectroscopy and ab initio calculations have been used to determine the structures of syn and anti conformers of this compound, providing insights into its stability and reactivity
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects on various biological processes. For instance, 5-Methoxyindole-2-carboxylic acid, a related compound, has been reported to exhibit hypoglycemic effects in diabetic animal models . High doses of the compound can lead to adverse effects, such as increased mortality in diabetic animals . These findings highlight the importance of determining the optimal dosage for therapeutic applications and minimizing potential toxic effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is a metabolite of L-tryptophan and is involved in the regulation of cyclooxygenase-2 (COX-2) expression . 5-Methoxytryptophan, a metabolite of this compound, inhibits COX-2 transcriptional activation induced by proinflammatory and mitogenic factors . These interactions suggest that this compound and its metabolites play a role in modulating inflammatory responses and cancer progression.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s electronic properties and the position of substituents on the indole ring affect its localization and accumulation . Theoretical calculations have shown that the preferred conformation of methoxyindole isomers has the exocyclic group co-planar to the ring plane, which may influence its transport and distribution within cells . Understanding these factors is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s interactions with specific compartments or organelles can influence its activity and function. For example, the localization of methylated RNAs, such as N6-methyladenosine (m6A), can affect RNA processing, stability, and translation . Although specific studies on the subcellular localization of this compound are limited, its structural properties and interactions with biomolecules suggest that it may be directed to specific cellular compartments, influencing its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Methoxyindole can be synthesized through several methods. One common approach involves the reaction of 6-methoxyaniline with ethyl glyoxylate under acidic conditions to form the corresponding indole derivative. Another method includes the cyclization of 2-(2-nitrophenyl)ethanol in the presence of a reducing agent .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic hydrogenation of nitro compounds or the use of palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methoxyindole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions are common, especially at the C3 position of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride.
Major Products:
Oxidation: Quinones and other oxidized products.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted indoles depending on the electrophile used.
Applications De Recherche Scientifique
6-Methoxyindole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in biological systems and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
- 5-Methoxyindole
- 4-Methoxyindole
- 6-Hydroxyindole
- 5-Hydroxyindole
Comparison: 6-Methoxyindole is unique due to the position of the methoxy group, which affects its electronic properties and reactivity. Compared to 5-Methoxyindole and 4-Methoxyindole, this compound has different reactivity patterns and biological activities. The presence of the methoxy group at the sixth position also influences its interaction with enzymes and receptors differently than hydroxyindole derivatives .
Propriétés
IUPAC Name |
6-methoxy-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-11-8-3-2-7-4-5-10-9(7)6-8/h2-6,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRWYBIKLXNYLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185738 | |
| Record name | 6-Methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24787294 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3189-13-7 | |
| Record name | 6-Methoxyindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3189-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxyindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003189137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxyindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Methoxy-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHOXYINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KJ86X9T9R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 6-methoxyindole?
A1: this compound has a molecular formula of C9H9NO and a molecular weight of 147.17 g/mol.
Q2: Are there any notable spectroscopic features of this compound?
A2: Yes, the position of the methoxy group significantly influences the spectroscopic properties of this compound. Research using high-resolution electronic spectroscopy combined with ab initio calculations revealed that the lowest excited singlet states of both syn and anti conformers of this compound are heavily mixed. [] Additionally, the orientation of the transition dipole moment for both conformers was determined to be primarily along the b-axis of the molecule. []
Q3: Is this compound found naturally? If so, where?
A3: Yes, 4-chloro-6-methoxyindole, a halogenated derivative of this compound, is a naturally occurring compound found in fava beans (Vicia faba). [] It has been identified as a promutagen, meaning it can be converted into a mutagen upon reaction with nitrite under conditions simulating those found in the human stomach. [, ]
Q4: How does 4-chloro-6-methoxyindole contribute to mutagenicity?
A4: Upon nitrosation, 4-chloro-6-methoxyindole forms a potent direct-acting mutagen, 4-chloro-6-methoxy-2-hydroxy-1-nitrosoindolin-3-one oxime. [, , ] This mutagen is unstable at neutral or higher pH and decomposes into less potent and eventually non-mutagenic products. [] One of the decomposition products has been identified as 4-chloro-N-nitrosodioxindole. []
Q5: Are there other biological implications of this compound derivatives?
A5: Yes, studies show that this compound can be utilized by tryptophan synthase in carrot and tobacco cells to produce the corresponding tryptophan analog. [] Additionally, certain amphiphilic this compound derivatives have demonstrated antimycobacterial activity, potentially by disrupting cell membrane function in mycobacteria such as Mycobacterium bovis BCG and Mycobacterium tuberculosis H37Rv. []
Q6: What synthetic strategies exist for the synthesis of this compound?
A6: Several synthetic approaches for this compound and its derivatives have been developed. One strategy involves the regioselective bromination of indolines at the 6-position using bromine in sulfuric acid with silver sulfate or in superacid. [] The resulting 6-bromoindolines can then be converted into 6-methoxyindolines and subsequently 6-methoxyindoles. [] Another method uses a tandem Michael addition–[3,3]sigmatropic rearrangement of methyl propiolate with a substituted hydroxycarbamate to construct the indole core, which can then be further modified to obtain this compound. []
Q7: Can you provide an example of a total synthesis employing this compound as a building block?
A7: Yes, the enantiospecific total synthesis of the natural product tryprostatin A utilizes a this compound derivative as a key intermediate. [] The synthesis involves regiospecific bromination of the indole ring at the 2-position, employing a Schollkopf chiral auxiliary to control stereochemistry. [] The resulting 2-bromo-6-methoxy-tryptophan derivative is then elaborated into tryprostatin A. []
Q8: Has iridium catalysis been applied in the synthesis of natural products using this compound derivatives?
A8: Yes, iridium-catalyzed C-H borylation has been successfully employed in the synthesis of naturally occurring indolequinones starting from this compound. [] The reaction proceeds with high regioselectivity, borylating the 7-position of the indole ring, even in the presence of a methoxy group at the 6-position. [] The resulting 7-borylindole intermediate can then be readily converted into the desired indolequinones through oxidation and hydrolysis. []
Q9: Are there applications of this compound derivatives in medicinal chemistry?
A9: Research has explored the potential of this compound derivatives as melatonin analogues. [, ] By modifying the structure of melatonin, specifically by moving the methoxy group to the 6-position and attaching an amidoethyl side chain at the N-1 position, researchers have developed compounds with high affinity for the melatonin receptor. [] Some of these analogues displayed potent agonist activity in vitro, suggesting potential applications in addressing conditions related to melatonin signaling. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


